Polyoxin

Beschreibung

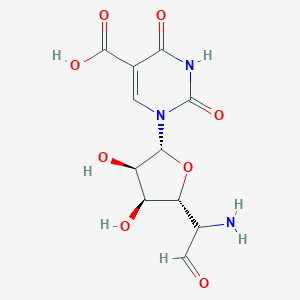

Structure

3D Structure

Eigenschaften

CAS-Nummer |

11113-80-7 |

|---|---|

Molekularformel |

C11H13N3O8 |

Molekulargewicht |

315.24 g/mol |

IUPAC-Name |

1-[(2R,3R,4S,5R)-5-(1-amino-2-oxoethyl)-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H13N3O8/c12-4(2-15)7-5(16)6(17)9(22-7)14-1-3(10(19)20)8(18)13-11(14)21/h1-2,4-7,9,16-17H,12H2,(H,19,20)(H,13,18,21)/t4?,5-,6+,7+,9+/m0/s1 |

InChI-Schlüssel |

YEBIHIICWDDQOL-YBHNRIQQSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |

Isomerische SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)C(C=O)N)O)O)C(=O)O |

Kanonische SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C=O)N)O)O)C(=O)O |

Synonyme |

POLYOXINS |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Development of Polyoxin Antibiotics: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and biosynthesis of the Polyoxin family of antifungal antibiotics, tailored for researchers, scientists, and drug development professionals.

The this compound complex, a family of peptidyl nucleoside antibiotics, represents a significant milestone in the development of agricultural fungicides. First discovered in Japan in the mid-20th century, their unique mode of action as specific inhibitors of chitin synthesis has made them a valuable tool in controlling phytopathogenic fungi. This technical guide provides a comprehensive overview of the history, chemical properties, and biological activity of this compound antibiotics, with a focus on the experimental methodologies that underpinned their discovery and characterization.

Discovery and History

The journey of this compound antibiotics began in 1963 at the renowned Institute of Physical and Chemical Research (RIKEN) in Japan.[1] A team of scientists, led by Dr. Saburo Suzuki, embarked on a systematic screening of soil microorganisms for novel antifungal agents.[1][2] Their efforts led to the isolation of three strains of Streptomyces, later identified as a new variety, Streptomyces cacaoi var. asoensis, from a soil sample collected in the Aso district of Kumamoto Prefecture.[2][3]

The culture filtrates from these strains exhibited potent protective and curative effects against sheath blight disease in rice plants.[3] This initial observation prompted the isolation and characterization of the active compounds, which were named the "this compound complex" due to the presence of multiple active components.[2][3] The first two components to be isolated and characterized in 1965 were designated this compound A and this compound B.[2][3] Subsequent research in the following years led to the discovery and characterization of a total of 14 analogues, named Polyoxins A through N.[1]

Timeline of Key Events

-

1963: Dr. Saburo Suzuki and his team at RIKEN discover a new antifungal antibiotic complex from Streptomyces cacaoi var. asoensis.[1]

-

1965: The first detailed report on the isolation and characterization of Polyoxins A and B is published by Kiyoshi Isono, Junsaku Nagatsu, Yoshitsugu Kawashima, and Saburo Suzuki.[2][3]

-

1967: Seven more components, Polyoxins C, D, E, F, G, H, and I, are isolated and characterized by the RIKEN team.

-

1969: The detailed chemical structures of the Polyoxins are elucidated.

-

1970: The mechanism of action is identified as the competitive inhibition of chitin synthase.

-

2009: The biosynthetic gene cluster for this compound is cloned and characterized, opening avenues for engineered production.[4]

Chemical Structure and Physicochemical Properties

The Polyoxins are a family of structurally related peptidyl nucleoside antibiotics.[5] They share a common structural backbone consisting of a nucleoside moiety linked to a di- or tripeptide chain containing unusual amino acids. The individual Polyoxins differ in the substituents on the pyrimidine ring of the nucleoside and in the composition of the peptide chain.[5]

Table 1: Physicochemical Properties of Selected Polyoxins

| This compound | Molecular Formula | Molecular Weight ( g/mol ) | Decomposition Point (°C) | Specific Rotation ([α]D) |

| A | C₂₃H₃₂N₆O₁₄ | 616.53 | >180 (gradual) | +30° (in water) |

| B | C₁₇H₂₅N₅O₁₃ | 507.41 | >190 (gradual) | +19° (in water) |

| D | C₁₇H₂₃N₅O₁₄ | 521.39 | - | - |

| L | C₁₆H₂₃N₅O₁₂ | 477.38 | - | - |

Data for Polyoxins A and B are from the initial characterization studies. Data for other polyoxins are from subsequent publications.

Mechanism of Action: Inhibition of Chitin Synthase

The primary mechanism of action of this compound antibiotics is the specific and competitive inhibition of chitin synthase (EC 2.4.1.16), a crucial enzyme in the biosynthesis of chitin.[6] Chitin is a vital structural component of the cell walls of most fungi, but is absent in plants and animals, making chitin synthase an ideal target for selective antifungal agents.

By mimicking the structure of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), Polyoxins bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains.[6] This inhibition leads to the accumulation of the precursor UDP-GlcNAc within the fungal cell and disrupts the formation of a functional cell wall, ultimately causing cell lysis and inhibiting fungal growth.[6]

Diagram 1: Mechanism of Chitin Synthase Inhibition

Caption: Competitive inhibition of chitin synthase by this compound.

Table 2: Kinetic Data for Chitin Synthase Inhibition

| Fungal Species | This compound Analogue | Kᵢ (Inhibitor Constant) | Kₘ for UDP-GlcNAc | Reference |

| Neurospora crassa | D | 1.40 x 10⁻⁶ M | 1.43 x 10⁻³ M | Endo et al., 1970 |

| Candida albicans | D | 3.2 ± 1.4 µM | - | Chen et al., 2022 |

| Saccharomyces cerevisiae (Chs1) | D | 0.5 µM | - | Cabib, 1991 |

| Saccharomyces cerevisiae (Chs2) | D | 1.0 µM | - | Cabib, 1991 |

| Piricularia oryzae | A-M (except C) | 3.4 x 10⁻⁶ M to 3.3 x 10⁻⁵ M | 3.3 x 10⁻³ M | Hori et al., 1971 |

Biological Activity

Polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi.[3] They are generally inactive against bacteria, yeasts (with some exceptions under specific conditions), and higher organisms, which contributes to their favorable safety profile as agricultural fungicides.[3]

Table 3: Antifungal Spectrum of Polyoxins A and B (MIC in µg/mL)

| Fungal Species | This compound A | This compound B |

| Pellicularia filamentosa | 3.12 | 1.56 |

| Alternaria kikuchiana | 6.25 | 3.12 |

| Cochliobolus miyabeanus | 12.5 | 6.25 |

| Glomerella cingulata | 12.5 | 6.25 |

| Botrytis cinerea | 50 | 25 |

| Fusarium oxysporum | >100 | >100 |

| Aspergillus niger | >100 | >100 |

| Penicillium italicum | >100 | >100 |

Data from Isono et al., 1965. MIC (Minimum Inhibitory Concentration) values were determined after 48 hours of incubation at 27°C.

Biosynthesis and Regulation

The biosynthesis of Polyoxins in Streptomyces cacaoi is governed by a dedicated gene cluster, designated the pol cluster.[1][4] This cluster contains all the necessary genes for the synthesis of the nucleoside skeleton, the unusual amino acids, and their subsequent assembly into the final this compound molecules.[1]

The biosynthetic pathway involves several key steps:

-

Formation of the Nucleoside Skeleton: This begins with UMP and involves a series of enzymatic modifications.

-

Synthesis of the Amino Acid Side Chains: The unique amino acids, such as polyoximic acid and carbamoylpolyoxamic acid, are synthesized from precursors like L-isoleucine and L-glutamate.

-

Assembly: The nucleoside and amino acid moieties are linked together to form the final peptidyl nucleoside structure.

The expression of the pol gene cluster is tightly regulated. A key transcriptional regulator, PolR, has been identified as a positive activator of the biosynthetic genes, controlling the production of the antibiotic.[7][8]

Diagram 2: Simplified this compound Biosynthetic Gene Cluster

References

- 1. Characterization of the this compound Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of this compound H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The strucutre of this compound C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the this compound biosynthetic gene cluster from Streptomyces cacaoi and engineered production of this compound H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. polR, a pathway-specific transcriptional regulatory gene, positively controls this compound biosynthesis in Streptomyces cacaoi subsp. asoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Streptomyces cacaoi: A Comprehensive Technical Guide to the Source of Polyoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxins are a group of peptidyl nucleoside antibiotics that exhibit potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall.[1] Produced by the Gram-positive soil bacterium Streptomyces cacaoi, these natural products have found significant application in agriculture as fungicides due to their high efficacy and low toxicity to non-target organisms.[1] This in-depth technical guide provides a comprehensive overview of Streptomyces cacaoi as a source of polyoxins, detailing the biosynthetic pathway, regulatory networks, quantitative production data, and detailed experimental protocols for its study and manipulation.

Polyoxin Biosynthesis in Streptomyces cacaoi

The biosynthesis of polyoxins is a complex process involving a dedicated gene cluster (pol) and the recruitment of precursors from primary metabolism. The pol gene cluster in S. cacaoi spans approximately 46 kb and contains 20 genes identified as essential for this compound biosynthesis.[1] The assembly of the this compound molecule involves three key moieties: a nucleoside skeleton, polyoximic acid (POIA), and carbamoylpolyoxamic acid (CPOAA).[1] Isotope feeding experiments have demonstrated that the nucleoside skeleton is derived from uridine and phosphoenolpyruvate (PEP), while POIA and CPOAA originate from L-isoleucine and L-glutamate, respectively.[1]

The this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound is a multi-step enzymatic cascade. The key steps are outlined below:

-

Formation of the Nucleoside Skeleton: The pathway is initiated by the enzyme PolA, a UMP-enolpyruvyltransferase, which condenses UMP and PEP.[1] Subsequent enzymatic modifications, including those catalyzed by a radical S-adenosylmethionine (SAM) enzyme (PolH) and a phosphatase (PolJ), lead to the formation of the core nucleoside structure.[2]

-

Synthesis of Polyoximic Acid (POIA): The biosynthesis of this non-proteinogenic amino acid is derived from L-isoleucine.[1]

-

Synthesis of Carbamoylpolyoxamic Acid (CPOAA): This moiety is derived from L-glutamate and involves the activity of PolO, an O-carbamoyltransferase.[1]

-

Assembly: The final this compound molecule is assembled by the action of a putative amide synthetase, PolG, which ligates the three precursor moieties.[3]

Quantitative Data on this compound Production

The production of polyoxins by Streptomyces cacaoi can be influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data related to this compound production and its inhibitory activity.

| Strain | Fermentation Medium | Product | Yield (µg/mL) | Reference |

| Streptomyces cacaoi (wild-type) | Liquid Fermentation Medium¹ | This compound H | ~71.4 | [1] |

| Streptomyces lividans TK24 (recombinant) | Liquid Fermentation Medium¹ | This compound H | ~60.7 | [1] |

| ¹: Containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, 2 g NaCl.[1] |

| Inhibitor | Target Enzyme | Organism | Km for UDP-GlcNAc | Ki for this compound | Reference |

| This compound D | Chitin Synthase | Neurospora crassa | 1.43 x 10⁻³ M | 1.40 x 10⁻⁶ M | [4] |

| This compound B | Chitin Synthase | Alternaria kikuchiana | - | - | [5] |

| This compound D | Chitin Synthase 1 (Chs1) | Saccharomyces cerevisiae | 0.5 mM | 0.5 µM | [6] |

| This compound D | Chitin Synthase 2 (Chs2) | Saccharomyces cerevisiae | 0.28 mM | 1.0 µM | [6] |

| This compound D | Chitin Synthase | Mucor rouxii | - | 0.6 µM | [7] |

Regulatory Network of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to environmental and physiological cues. In S. cacaoi, a hierarchical regulatory cascade controls the expression of the pol gene cluster.

A key pathway-specific transcriptional activator is PolR . The disruption of the polR gene abolishes this compound production, while its overexpression leads to increased yields.[8] The transcription of polR is, in turn, directly activated by PolY , a transcriptional regulator with an ATPase domain.[9] PolY is thought to act as a sensor of the intracellular energy state by responding to changes in the ATP/ADP ratio.[7] This PolY-PolR cascade represents a crucial control point in this compound biosynthesis. This pathway-specific regulation is embedded within a broader network of global regulators, such as two-component systems, which are known to influence antibiotic production in Streptomyces in response to signals like phosphate availability.[8]

Experimental Protocols

This section provides detailed methodologies for the cultivation of S. cacaoi, production, extraction, and quantification of polyoxins, as well as genetic manipulation techniques.

Protocol 1: Fermentation of S. cacaoi for this compound Production

-

Inoculum Preparation:

-

Prepare a spore suspension of S. cacaoi from a mature culture grown on MS agar (20 g/L mannitol, 20 g/L soya flour, 20 g/L agar).

-

Inoculate 50 mL of TSB (Tryptic Soy Broth) medium in a 250 mL flask with the spore suspension.

-

Incubate at 30°C with shaking at 200 rpm for 48-72 hours to generate a seed culture.

-

-

Production Fermentation:

-

Prepare the liquid fermentation medium containing (per liter): 20 g soy powder, 15 g corn powder, 10 g glucose, 10 g yeast extract, 4 g CaCO₃, 2 g KH₂PO₄, and 2 g NaCl.[1]

-

Inoculate the production medium with 5% (v/v) of the seed culture.

-

Incubate at 30°C with shaking at 200 rpm for 5-7 days. Monitor this compound production by HPLC analysis of the culture broth.

-

Protocol 2: Extraction and Purification of Polyoxins

-

Harvesting: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to remove the mycelia.

-

Adsorption: Adjust the pH of the supernatant to 7.0 and apply it to a column packed with activated carbon.

-

Elution: Wash the column with water and then elute the polyoxins with 50% aqueous acetone.

-

Ion-Exchange Chromatography: Concentrate the eluate under reduced pressure and apply it to a Dowex 50W (H⁺) column. Elute with a gradient of 0.1 to 1.0 M NH₄OH.

-

Further Purification: The fractions containing polyoxins can be further purified by reversed-phase column chromatography (e.g., C18) using a water/methanol gradient.

Protocol 3: Quantification of this compound by HPLC-UV

-

Sample Preparation: Centrifuge the fermentation broth and filter the supernatant through a 0.22 µm filter.

-

HPLC System:

-

Quantification: Prepare a standard curve using purified this compound B or H. Calculate the concentration in the samples by comparing the peak areas with the standard curve.

Protocol 4: In Vitro Assay for PolO (O-Carbamoyltransferase)

-

Reaction Mixture (200 µL):

-

50 mM Phosphate buffer (pH 7.2)

-

1 mM 5-hydroxy-2-aminovaleric acid (AHV)

-

5 mM MgSO₄

-

2 mM ATP

-

2 mM Dithiothreitol

-

1 mM Carbamoylphosphate

-

10 µM purified PolO enzyme[1]

-

-

Incubation: Incubate the reaction mixture at 30°C overnight.[1]

-

Analysis: Precipitate the protein with trichloroacetic acid and analyze the supernatant by LC/MS to detect the formation of carbamoylated AHV.[1]

Protocol 5: Gene Knockout in S. cacaoi using CRISPR-Cas9

This protocol is adapted from established methods for Streptomyces.

-

Plasmid Construction:

-

Design a specific single-guide RNA (sgRNA) targeting the gene of interest.

-

Synthesize and anneal the sgRNA oligonucleotides.

-

Clone the annealed sgRNA into a CRISPR-Cas9 vector for Streptomyces (e.g., pCRISPomyces-2).

-

Construct a repair template containing the upstream and downstream homologous arms of the target gene, flanking an optional selection marker.

-

-

Transformation:

-

Introduce the constructed CRISPR-Cas9 plasmid into S. cacaoi via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Selection and Screening:

-

Select for exconjugants or transformants on appropriate antibiotic-containing media.

-

Screen for the desired gene knockout mutants by PCR using primers flanking the target gene.

-

-

Curing of the CRISPR Plasmid:

-

Culture the mutant strain in the absence of antibiotic selection to promote the loss of the CRISPR-Cas9 plasmid.

-

Verify the loss of the plasmid by replica plating.

-

Conclusion

Streptomyces cacaoi remains a vital source for the production of the agriculturally important antifungal agent, this compound. A thorough understanding of its biosynthetic pathway, regulatory networks, and fermentation technology is crucial for the optimization of this compound production and the generation of novel analogs with improved properties. The methodologies and data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and exploit the potential of this remarkable microorganism.

References

- 1. Characterization of the this compound Biosynthetic Gene Cluster from Streptomyces cacaoi and Engineered Production of this compound H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. blue-course.i3s.up.pt [blue-course.i3s.up.pt]

- 4. researchgate.net [researchgate.net]

- 5. STUDIES ON THE MODE OF ACTION OF POLYOXINS. VI [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of the this compound biosynthetic gene cluster from Streptomyces cacaoi and engineered production of this compound H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Polyoxin B and Polyoxin D: Chemical Structure, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxins are a group of peptidyl nucleoside antibiotics produced by Streptomyces cacaoi var. asoensis, with notable members Polyoxin B and this compound D demonstrating significant antifungal properties. Their primary mechanism of action involves the competitive inhibition of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This specific mode of action confers high selectivity against fungi with minimal toxicity to mammals and plants, making them valuable compounds in agriculture and potential candidates for therapeutic drug development. This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of this compound B and this compound D, supplemented with detailed experimental protocols and illustrative diagrams to support further research and development.

Chemical Structure

This compound B and this compound D share a common structural backbone consisting of a pyrimidine nucleoside analog linked to a dipeptide or tripeptide-like side chain. The core difference between them lies in the substituent at the C-5 position of the uracil ring.

-

This compound B possesses a hydroxymethyl group (-CH₂OH) at the C-5 position of its uracil ring.

-

This compound D features a carboxyl group (-COOH) at the same C-5 position.

This seemingly minor structural variance significantly influences their biological activity and physicochemical properties.

Chemical Structure of this compound B:

Chemical Structure of this compound D:

Physicochemical and Toxicological Properties

The distinct chemical structures of this compound B and this compound D give rise to different physicochemical and toxicological profiles, which are crucial for their application and formulation.

Table 1: Physicochemical Properties of this compound B and this compound D

| Property | This compound B | This compound D |

| Molecular Formula | C₁₇H₂₅N₅O₁₃[1][2] | C₁₇H₂₃N₅O₁₄ |

| Molecular Weight | 507.41 g/mol [1][2] | 521.39 g/mol |

| Appearance | Colorless amorphous powder[3] | Brown powder (as zinc salt) |

| Melting Point | >160°C (decomposes)[3] | Decomposes at 170°C (as zinc salt) |

| Solubility | Soluble in water; insoluble in most organic solvents.[4] | Soluble in water. |

| logP (Octanol/Water) | -1.21[5] | Data not available |

Table 2: Toxicological Data for this compound B and this compound D

| Parameter | This compound B | This compound D |

| Acute Oral LD₅₀ (Rat) | 21,000 - 21,200 mg/kg[6][7] | >15,000 mg/kg[6][7] |

| Acute Dermal LD₅₀ (Rat) | >20,000 mg/kg[6][7] | Data not available |

| Aquatic Toxicity (Carp LC₅₀, 48h) | >40 mg/L[6][7] | >40 mg/L[6][7] |

Biological Activity and Mechanism of Action

Both this compound B and this compound D are potent and specific inhibitors of chitin synthase, an enzyme essential for the synthesis of chitin, a major component of the fungal cell wall.[6][7] This inhibition is competitive with respect to the enzyme's substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). The structural similarity of the polyoxins to UDP-GlcNAc allows them to bind to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis leads to a weakened cell wall, causing osmotic instability and ultimately, fungal cell lysis.

Table 3: Biological Activity of this compound B and this compound D

| Parameter | This compound B | This compound D |

| Target Enzyme | Chitin Synthase | Chitin Synthase |

| Mechanism of Action | Competitive Inhibition | Competitive Inhibition |

| Ki (against Candida albicans Chs2) | Data not available | 3.2 ± 1.4 µM |

| IC₅₀ (against a modified CHS) | 0.18 mmol/L[8] | Data not available |

| MIC (against Alternaria alternata) | 0.1 - 10 µg/mL | Data not available |

| MIC (against Botrytis cinerea) | 0.1 - 10 µg/mL | 0.59 - 5.8 ppm[9] |

| MIC (against Rhizoctonia solani) | Effective | Highly active at ≤ 1.562 ppm[9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a broth microdilution method to determine the MIC of this compound B or D against a target fungal species.

Materials:

-

This compound B or this compound D standard

-

Target fungal strain

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water or DMSO for stock solution preparation

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., sterile water) at a concentration of 1 mg/mL.

-

Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the this compound stock solution with the growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound, as well as to a positive control well (no drug) and a negative control well (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the fungal strain (e.g., 28-35°C) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of the this compound compound at which there is no visible growth of the fungus, as determined by visual inspection or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Chitin Synthase Inhibition Assay

This protocol describes a non-radioactive, high-throughput assay to measure the inhibition of chitin synthase by this compound B or D.

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans)

-

Cell lysis buffer

-

Crude enzyme extract containing chitin synthase

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

This compound B or this compound D

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microtiter plates coated with wheat germ agglutinin (WGA)

-

WGA conjugated to horseradish peroxidase (WGA-HRP)

-

Peroxidase substrate (e.g., TMB)

-

Plate reader

Procedure:

-

Enzyme Preparation: Grow the fungal cells to the mid-logarithmic phase, harvest them by centrifugation, and wash with buffer. Lyse the cells to release the intracellular contents, and prepare a crude membrane fraction containing chitin synthase by centrifugation.

-

Assay Reaction: To the WGA-coated wells, add the reaction buffer, the enzyme preparation, and varying concentrations of the this compound inhibitor. Initiate the reaction by adding the UDP-GlcNAc substrate.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration.

-

Detection: Stop the reaction and wash the wells. Add WGA-HRP, which will bind to the newly synthesized chitin. After another incubation and washing step, add the peroxidase substrate.

-

Data Analysis: Measure the absorbance at a specific wavelength. The intensity of the color is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value. The inhibition constant (Ki) can be determined using Michaelis-Menten and Lineweaver-Burk plots.

LC-MS/MS Analysis of this compound B in Biological Samples

This protocol provides a general method for the quantitative analysis of this compound B in samples like cucumber and soil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

This compound B standard

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase column

-

Mobile phase: Acetonitrile and water with 0.1% formic acid

-

Extraction solvent: 1% formic acid in ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Extraction: Homogenize the sample and extract this compound B using the extraction solvent.

-

Purification: Centrifuge the extract and purify it using an SPE cartridge to remove interfering matrix components.

-

LC-MS/MS Analysis: Inject the purified extract into the LC-MS/MS system. Separate the analyte on the C18 column using a gradient elution with the mobile phase.

-

Quantification: Detect and quantify this compound B using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions. Generate a calibration curve using standards of known concentrations to quantify the analyte in the samples.

Visualizations

Mechanism of Action: Inhibition of Chitin Synthase

Caption: Competitive inhibition of chitin synthase by this compound B and D.

Experimental Workflow: Antifungal Activity Assessment

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

References

- 1. This compound B | C17H25N5O13 | CID 181352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound b [stenutz.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound B | 19396-06-6 [chemicalbook.com]

- 5. gadotagro.com [gadotagro.com]

- 6. Infocris Pesticide Database - polyoxins [nucleus.iaea.org]

- 7. Entity Record, Chemical [nucleus.iaea.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

Polyoxin's Mechanism of Action on Chitin Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanism by which polyoxins inhibit chitin synthase, a critical enzyme in fungal cell wall biosynthesis. The information presented herein is intended to support research and development efforts in the fields of antifungal drug discovery and crop protection.

Core Mechanism: Competitive Inhibition

Polyoxins are naturally occurring peptidyl nucleoside antibiotics that act as potent and specific inhibitors of chitin synthase.[1][2][3] Their mode of action is primarily through competitive inhibition.[3][4][5] Structurally, polyoxins mimic the natural substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[6][7] This structural similarity allows polyoxins to bind to the active site of the enzyme, thereby preventing the binding of UDP-GlcNAc and halting the polymerization of N-acetylglucosamine into chitin chains.[5][6] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis.[3][6]

Recent cryo-electron microscopy studies have provided atomic-level insights into the binding of polyoxins to chitin synthase. These studies confirm that polyoxins occupy the UDP-GlcNAc binding site.[1][8][9] The nucleoside moiety of polyoxin D, for instance, superimposes with the uridine diphosphate portion of the natural substrate, while its peptidyl group extends into a region that would be occupied by the N-acetylglucosamine moiety.[10] This direct competition for the active site underscores the potency of polyoxins as chitin synthase inhibitors.

Quantitative Analysis of this compound Inhibition

The inhibitory efficacy of polyoxins against chitin synthase has been quantified across various fungal species and enzyme isoforms. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters in these assessments, with lower values indicating higher potency. A summary of reported values is presented below.

| Inhibitor | Fungal Species | Chitin Synthase Isoform | Ki (µM) | IC50 (µM) | Reference(s) |

| This compound D | Neurospora crassa | Not specified | 1.4 | - | [3] |

| This compound D | Mucor rouxii | Not specified | 0.6 | - | [11] |

| This compound D | Saccharomyces cerevisiae | Chs1 | 0.5 | - | [4][12] |

| This compound D | Saccharomyces cerevisiae | Chs2 | 1.0 | - | [4][12] |

| This compound D | Candida albicans | CaChs2 | 3.2 ± 1.4 | - | [9] |

| This compound B | Sclerotinia sclerotiorum | Not specified | - | 190 (0.19 mM) | [13][14] |

| This compound B | Alternaria kikuchiana | Not specified | - | - | [15] |

Note: Direct comparison of these values should be made with caution due to variations in experimental conditions, such as enzyme preparation, substrate concentration, and assay methodology.

Experimental Protocols

The following protocols outline standard methodologies for assessing the inhibitory activity of polyoxins against chitin synthase.

This protocol is adapted from methodologies used for fungal cell extracts.[16][17]

-

Fungal Culture: Grow the desired fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant pathogenic fungus) in an appropriate liquid medium to mid-log phase.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). Lyse the cells using mechanical disruption, such as vortexing with glass beads, or enzymatic digestion.

-

Enzyme Extraction: Centrifuge the lysate to pellet cell debris. The resulting supernatant contains the crude enzyme extract with membrane-associated chitin synthase.

-

Protein Quantification: Determine the protein concentration of the crude extract using a standard method like the Bradford assay.

This protocol is based on the principle of capturing newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated plate.[18][19][20]

-

Plate Coating: Coat the wells of a 96-well microtiter plate with WGA, which has a high affinity for N-acetylglucosamine polymers (chitin).

-

Reaction Mixture Preparation:

-

Prepare a stock solution of the this compound inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor to achieve a range of desired concentrations.

-

Prepare a premixed substrate solution containing UDP-GlcNAc, a divalent cation (e.g., Mg²⁺ or Co²⁺), and GlcNAc in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[9][21]

-

-

Enzymatic Reaction:

-

To each well of the WGA-coated plate, add the crude enzyme extract.

-

Add the various concentrations of the this compound inhibitor (or solvent control).

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C).

-

Initiate the reaction by adding the premixed substrate solution.

-

Incubate the plate for a sufficient duration (e.g., 1-3 hours) to allow for chitin synthesis.[13][16]

-

-

Detection and Data Analysis:

-

Stop the reaction and wash the plate to remove unbound substrate and enzyme.

-

The captured chitin can be quantified using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a colorimetric substrate (e.g., TMB).[19]

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Mechanism and Pathways

The following diagrams, generated using Graphviz, illustrate the key pathways and mechanisms involved in this compound's action.

References

- 1. Structure, catalysis, chitin transport, and selective inhibition of chitin synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of the antifugal agent this compound D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by this compound D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to the Classification of Polyoxin A through N Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The polyoxins are a family of peptidyl nucleoside antibiotics, comprising at least 14 analogues designated A through N, produced by the actinomycete Streptomyces cacaoi var. asoensis.[1][2] Renowned for their potent and specific antifungal activity, they function as competitive inhibitors of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall. This targeted mechanism of action confers upon them a high degree of selectivity, resulting in low toxicity to mammals and plants, making them valuable as both agricultural fungicides and as lead compounds in the development of novel antifungal therapeutics. This technical guide provides a comprehensive classification of the Polyoxin A through N analogues, detailing their structural variations, summarizing their biological activities, and providing in-depth experimental protocols for their isolation, characterization, and bio-functional analysis.

Introduction

First discovered in Japan, the this compound complex represents a significant class of naturally derived antifungal agents.[1] Their unique mode of action, the competitive inhibition of chitin synthase, disrupts the formation of chitin, an essential structural component of the fungal cell wall, leading to morphological abnormalities such as swelling and bursting of the hyphae.[2] Unlike many other antifungal agents, polyoxins exhibit a narrow spectrum of activity, primarily targeting phytopathogenic fungi, with a notable lack of antibacterial or broad-spectrum antifungal properties. This specificity, coupled with their low toxicity, has led to the widespread use of this compound D as a commercial agricultural fungicide. The diverse family of this compound analogues, differing in their peptide and nucleoside moieties, presents a rich area for structure-activity relationship (SAR) studies, offering insights for the rational design of new and more effective antifungal drugs.

Classification and Structure of this compound Analogues

The this compound family is characterized by a core structure consisting of a nucleoside, often referred to as this compound C, linked to a peptide side chain. The variation among the analogues (A through N) arises from substitutions at three main positions: the R1 group on the pyrimidine base of the nucleoside, the R2 group, and the R3 group on the peptide moiety.

Table 1: Structural Classification of this compound A-N Analogues

| Analogue | R1 Group (on Pyrimidine Base) | R2 Group | R3 Group |

| This compound A | -CH2OH | Carbamoylpolyoxamic acid | Polyoximic acid |

| This compound B | -CH2OH | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |

| This compound C | -CH2OH | H | H |

| This compound D | -COOH | Carbamoylpolyoxamic acid | Polyoximic acid |

| This compound E | -COOH | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |

| This compound F | -COOH | Carbamoylpolyoxamic acid | Dehydro-polyoximic acid |

| This compound G | -CH2OH | Carbamoylpolyoxamic acid | H |

| This compound H | -CH3 | Carbamoylpolyoxamic acid | Polyoximic acid |

| This compound I | -CH3 | H | H |

| This compound J | -CH3 | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |

| This compound K | -H | Carbamoylpolyoxamic acid | Polyoximic acid |

| This compound L | -H | Carbamoylpolyoxamic acid | Dihydro-polyoximic acid |

| This compound M | -H | Carbamoylpolyoxamic acid | Dehydro-polyoximic acid |

| This compound N | (pyrazole ring system) | Carbamoylpolyoxamic acid | - |

Note: The structural information is compiled from various sources. The complete structural elucidation for all analogues can be found in the cited literature.

Biological Activity and Mechanism of Action

The primary biological activity of the polyoxins is their potent and selective inhibition of chitin synthase. This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) into chitin, a fundamental component of the fungal cell wall. By acting as a competitive inhibitor, polyoxins disrupt this process, leading to a weakened cell wall that is unable to withstand internal osmotic pressure, ultimately resulting in fungal cell lysis.

Diagram 1: Chitin Synthesis Pathway and this compound Inhibition

Caption: Competitive inhibition of chitin synthase by this compound analogues.

Table 2: Antifungal Activity of Selected this compound Analogues

| Analogue | Relative Antifungal Activity | Target Fungi (Examples) | IC50 / MIC (where available) |

| This compound A | High | Alternaria kikuchiana, Cochliobolus miyabeanus | Not consistently reported |

| This compound B | High | Alternaria kikuchiana, Powdery mildews | IC50 vs. Chitin Synthase: ~0.19 mM |

| This compound C | Inactive | - | - |

| This compound D | Very High | Rhizoctonia solani, Alternaria spp., Botrytis cinerea | EC50 vs. B. cinerea: 0.59 - 5.8 ppm |

| This compound H | Moderate | Phytopathogenic fungi | Not consistently reported |

| This compound I | Inactive | - | - |

| This compound L | Active | Phytopathogenic fungi | Not consistently reported |

| This compound N | Active | Phytopathogenic fungi | Not consistently reported |

Note: The inhibitory concentrations can vary significantly based on the fungal species, growth medium, and assay methodology. Polyoxins C and I lack the peptide side chain, which is crucial for potent antifungal activity.

Experimental Protocols

Isolation and Purification of this compound Analogues

The separation of the this compound complex into its individual analogues is typically achieved through a combination of chromatographic techniques.

Workflow for this compound Isolation

Caption: General workflow for the isolation of this compound analogues.

Detailed HPLC Separation Protocol:

-

Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A linear gradient from 0% B to 30% B over 40 minutes. The specific gradient may need optimization depending on the specific analogues being separated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 260 nm.

-

Temperature: 25°C.

Chitin Synthase Inhibition Assay

This assay quantifies the inhibitory effect of this compound analogues on chitin synthase activity.

Protocol:

-

Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae or a target pathogenic fungus) by cell lysis and differential centrifugation to isolate the membrane fraction.

-

Reaction Mixture: In a microcentrifuge tube, combine the following:

-

50 µL of enzyme preparation.

-

10 µL of this compound analogue solution (at various concentrations).

-

40 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol).

-

-

Pre-incubation: Incubate the mixture at 30°C for 10 minutes.

-

Reaction Initiation: Add 10 µL of UDP-[14C]-N-acetylglucosamine to start the reaction.

-

Incubation: Incubate at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 1 mL of 10% trichloroacetic acid.

-

Quantification: The radiolabeled chitin product is collected by filtration and the radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to a control without any inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the this compound analogues.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test fungus in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution: Perform a two-fold serial dilution of each this compound analogue in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the this compound analogue that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Conclusion

The this compound A through N analogues represent a fascinating and important class of natural antifungal agents. Their specific mechanism of action, targeting the fungal-specific enzyme chitin synthase, makes them highly valuable for both agricultural applications and as templates for the development of new clinical antifungals. This guide provides a foundational understanding of their classification, structure-activity relationships, and the key experimental methodologies required for their study. Further research into the less-characterized analogues and the generation of new derivatives through synthetic and biosynthetic approaches holds significant promise for the discovery of next-generation antifungal therapies.

References

An In-depth Technical Guide to the Molecular Characteristics of Polyoxin A and B

This technical guide provides a comprehensive overview of Polyoxin A and this compound B, two potent antifungal nucleoside antibiotics. Aimed at researchers, scientists, and drug development professionals, this document details their molecular formulas, physicochemical properties, and the biosynthetic pathway from which they originate. Furthermore, it offers detailed experimental protocols for their isolation, purification, and the assessment of their biological activity through chitin synthase inhibition assays.

Core Molecular Data

This compound A and this compound B are structurally related compounds produced by the bacterium Streptomyces cacaoi var. asoensis.[1] Their fundamental molecular and physical properties are summarized below for comparative analysis.

| Property | This compound A | This compound B |

| Molecular Formula | C₂₃H₃₂N₆O₁₄[2] | C₁₇H₂₅N₅O₁₃[3] |

| Molecular Weight | 616.53 g/mol [4] | 507.41 g/mol [4][5] |

| CAS Number | 19396-03-3[2] | 19396-06-6[3] |

| Appearance | Colorless needles[1] | Amorphous powder[4] |

| Solubility | Soluble in water; insoluble in most organic solvents[1] | Soluble in water; insoluble in most organic solvents[1] |

| UV Absorption (λmax) | 262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4] | 262 nm (in 0.05N HCl), 264 nm (in 0.05N NaOH)[4] |

Biosynthesis of Polyoxins

Polyoxins are synthesized via a complex metabolic pathway in Streptomyces cacaoi. The biosynthesis involves the assembly of a peptidyl nucleoside structure from precursor molecules. The pathway is of significant interest for bioengineering efforts aimed at producing novel this compound analogs with enhanced antifungal properties.

References

A Deep Dive into the Structural Mimicry of UDP-N-acetylglucosamine by Polyoxin: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the ongoing battle against fungal pathogens, understanding the intricacies of their cellular machinery is paramount. This technical guide provides an in-depth analysis of the structural similarity between the antifungal agent Polyoxin and the crucial substrate UDP-N-acetylglucosamine (UDP-GlcNAc). This structural mimicry is the cornerstone of this compound's potent and specific inhibition of chitin synthase, a vital enzyme in fungal cell wall biosynthesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel antifungal therapies.

Executive Summary

This compound, a peptidyl nucleoside antibiotic, serves as a powerful competitive inhibitor of chitin synthase, an enzyme indispensable for the synthesis of chitin, a primary component of the fungal cell wall. The efficacy of this compound stems from its remarkable structural resemblance to UDP-GlcNAc, the natural substrate for chitin synthase. This guide will dissect this structural analogy, present quantitative data on enzyme inhibition, detail the experimental protocols for assessing chitin synthase activity, and visualize the relevant biochemical pathways.

The Core of Inhibition: Structural Similarity

This compound's mechanism of action is a classic example of competitive inhibition, where it vies with the natural substrate, UDP-GlcNAc, for the active site of chitin synthase.[1][2][3] This competition is possible due to the striking structural similarities between the two molecules. Both possess a nucleoside moiety, with this compound containing a 5-aminohexuronic acid N-glycosidically linked to uracil, which mirrors the uridine group in UDP-GlcNAc.[2] This nucleoside portion of this compound is crucial for its binding to the UDP-binding site of the enzyme.[2] Furthermore, the peptidyl moiety of this compound occupies the N-acetylglucosamine (GlcNAc) acceptor binding site, effectively blocking the channel for chitin transport.[2]

Quantitative Analysis of Chitin Synthase Inhibition

The competitive inhibition of chitin synthase by this compound has been quantified across various fungal species. The inhibition constant (Ki) for this compound is significantly lower than the Michaelis constant (Km) for UDP-GlcNAc, indicating a high affinity of the inhibitor for the enzyme.

| Fungal Species | Enzyme/Isozyme | Inhibitor | Ki Value (µM) | Substrate | Km Value (mM) | Reference(s) |

| Neurospora crassa | Chitin Synthetase | This compound D | 1.40 | UDP-GlcNAc | 1.43 | [1] |

| Candida albicans | Chs2 | This compound D | 3.2 ± 1.4 | UDP-GlcNAc | 6.0 ± 0.7 | [4] |

| Saccharomyces cerevisiae | Chs1 | This compound D | - | - | - | [5][6] |

| Saccharomyces cerevisiae | Chs2 | This compound D | - | - | - | [5][6] |

| Alternaria kikuchiana | Chitin Synthetase | This compound B | 0.89 - 1.86 | UDP-GlcNAc | 2.74 - 4.26 | [7] |

| Piricularia oryzae | Chitin Synthetase | Polyoxins A-M (except C) | 3.3 - 34 | UDP-GlcNAc | 3.3 | [8] |

| Mucor rouxii | Chitin Synthetase | This compound D | 0.6 | - | - | [9] |

Note: Some studies did not report specific Km or Ki values but confirmed competitive inhibition.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and experimental procedures, the following diagrams have been generated using Graphviz.

UDP-N-acetylglucosamine Biosynthesis Pathway

The synthesis of UDP-GlcNAc is a multi-step enzymatic pathway that provides the essential precursor for chitin synthesis.

Caption: The enzymatic pathway for UDP-N-acetylglucosamine biosynthesis.

Fungal Chitin Synthesis Regulatory Pathways

Chitin synthesis is tightly regulated by complex signaling cascades in response to various cellular stresses.

Caption: Key signaling pathways regulating chitin synthase gene expression.

Experimental Workflow: Chitin Synthase Inhibition Assay

A generalized workflow for determining the inhibitory activity of compounds against chitin synthase is outlined below.

References

- 1. Chitin Metabolic Pathways in Insects and Their Regulation | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel roles for GlcNAc in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fungistatic and Fungicidal Activity of Polyoxin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyoxin D, a peptidyl pyrimidine nucleoside antibiotic produced by Streptomyces cacaoi var. asoensis, is a potent inhibitor of chitin synthase, a critical enzyme in fungal cell wall biosynthesis. This technical guide provides a comprehensive overview of the fungistatic and fungicidal properties of this compound D. It delves into its mechanism of action, presents available quantitative susceptibility data, and details the experimental protocols for assessing its antifungal activity. Furthermore, this guide illustrates the key signaling pathways involved in the fungal response to cell wall stress induced by this compound D and outlines the experimental workflows for its evaluation.

Introduction

The fungal cell wall is an essential organelle that provides structural integrity, protects against osmotic stress, and mediates interactions with the environment. Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is a key structural component of the cell wall in most fungi. The biosynthesis of chitin is therefore an attractive target for the development of antifungal agents. This compound D exerts its antifungal effect by competitively inhibiting chitin synthase, leading to a disruption of cell wall synthesis.[1][2] This mode of action results in distinct morphological and physiological consequences for susceptible fungi, which are explored in detail in this guide.

Mechanism of Action: Inhibition of Chitin Synthase

This compound D's primary mechanism of action is the competitive inhibition of chitin synthase.[1][2] Structurally, this compound D mimics the substrate of chitin synthase, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This molecular mimicry allows this compound D to bind to the active site of the enzyme, preventing the incorporation of GlcNAc into the growing chitin chain.[3] The inhibition of chitin synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic lysis and unable to complete essential processes like septation and budding.[4] This disruption of cell wall integrity is the primary reason for the observed antifungal effects.

Fungistatic vs. Fungicidal Activity

This compound D is predominantly considered a fungistatic agent, meaning it inhibits fungal growth rather than directly killing the fungal cells.[1][2][5] At concentrations typically at or near the Minimum Inhibitory Concentration (MIC), this compound D causes morphological aberrations such as swelling of hyphae and germ tubes, and abnormal septum formation.[1][4] If the compound is removed from the growth medium, the fungi may be able to resume normal growth.[1]

However, under certain conditions and at higher concentrations, this compound D can exhibit fungicidal activity, leading to cell death.[6][7] The transition from fungistatic to fungicidal activity is dependent on the fungal species, the concentration of this compound D, and the experimental conditions. The Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.

Quantitative Data on Antifungal Activity

The susceptibility of different fungal species to this compound D varies. The following tables summarize available data on the Minimum Inhibitory Concentration (MIC) and, where available, the Minimum Fungicidal Concentration (MFC) of this compound D against a range of fungi. It is important to note that direct comparative MFC data for this compound D is limited in the public domain.

| Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Rhizoctonia solani | ≤1.56 | [1] |

| Alternaria mali | >0.5 | [1] |

| Cochliobolus miyabeanus | Induces morphological changes at 100 | [1] |

| Pyricularia oryzae | Induces morphological changes at 1.56–100 | [1] |

| Botrytis cinerea | EC50: 0.59 - 5.8 | [1] |

| Alternaria alternata | EC50: 0.378–30.245 | [1] |

| Candida albicans | Induces morphological changes at millimolar concentrations | [6][7] |

| Cryptococcus neoformans | Inhibits growth at millimolar concentrations | [6][7] |

| Fusarium oxysporum | Mycelial growth inhibited by 1.8 cm at 100 mg/L | [8] |

Note: EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response. While related to MIC, it is not an identical measure. The data for Fusarium oxysporum is presented as inhibition of mycelial growth diameter and not a standard MIC value.

Experimental Protocols

The determination of the fungistatic and fungicidal activity of this compound D relies on standardized methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for antifungal susceptibility testing.[9][10][11][12][13][14][15][16]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.

Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of this compound D in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth after a specified incubation period.

Detailed Protocol (based on CLSI M27-A3): [10][11][13][17]

-

Preparation of this compound D Stock Solution:

-

Dissolve this compound D powder in a suitable solvent (e.g., sterile distilled water) to a known high concentration.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into all wells of a 96-well plate.

-

Add 100 µL of the this compound D stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of varying concentrations of this compound D in each well.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, pure colonies.

-

Suspend several colonies in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate (except for the sterility control wells).

-

Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound D at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.

-

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined after the MIC has been established.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto agar plates. The MFC is the lowest concentration of the compound from which no fungal growth occurs on the subculture plates.[18][19][20][21][22]

Detailed Protocol:

-

Subculturing:

-

Following the MIC reading, select the wells corresponding to the MIC and higher concentrations where no growth was observed.

-

Mix the contents of each selected well thoroughly.

-

Using a sterile pipette tip or loop, transfer a defined volume (e.g., 10-20 µL) from each well to a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

-

Incubation:

-

Incubate the agar plates at 35°C for a period sufficient to allow for the growth of any viable fungi (typically 24-72 hours).

-

-

Reading the MFC:

-

The MFC is the lowest concentration of this compound D from which there is no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count.

-

Visualizations

Signaling Pathway: Fungal Cell Wall Integrity (CWI) Pathway

Inhibition of chitin synthesis by this compound D triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response mechanism in fungi. This pathway attempts to compensate for the cell wall damage.

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway activated by this compound D.

Experimental Workflow: MIC and MFC Determination

The following diagram illustrates the logical flow of the experimental procedures for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Caption: Experimental workflow for determining MIC and MFC of this compound D.

Conclusion

This compound D is a well-characterized antifungal agent with a primary fungistatic mode of action targeting chitin synthesis. Its effectiveness varies among different fungal species, highlighting the importance of standardized susceptibility testing. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to evaluate the antifungal properties of this compound D and similar compounds. Further research is warranted to establish a more comprehensive database of MFC values to better delineate the conditions under which this compound D exhibits fungicidal activity. Understanding the interplay between direct enzyme inhibition and the host's cellular response pathways will be crucial for the strategic development of novel antifungal therapies.

References

- 1. Biological efficacy of this compound D in crop protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological efficacy of this compound D in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 4. Inhibition of Mucor rouxii by this compound D: Effects on Chitin Synthetase and Morphological Development | Semantic Scholar [semanticscholar.org]

- 5. ams.usda.gov [ams.usda.gov]

- 6. This compound D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. scribd.com [scribd.com]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. journals.asm.org [journals.asm.org]

- 16. EUCAST: Document Archive [eucast.org]

- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination [bio-protocol.org]

- 20. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Bioassays of Polyoxin Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyoxin D is a potent antifungal agent that acts as a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of the fungal cell wall.[1][2] By disrupting the formation of chitin, this compound D leads to abnormal cell wall structure and ultimately inhibits fungal growth.[2][3] This document provides detailed protocols for in vitro bioassays to determine the antifungal activity of this compound, specifically focusing on the Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion Assay.

Mechanism of Action

This compound D's primary mode of action is the competitive inhibition of chitin synthase.[1][3][4] This enzyme is responsible for the polymerization of N-acetylglucosamine (GlcNAc) into chitin, an essential component of the fungal cell wall. By binding to the active site of chitin synthase, this compound D prevents the binding of the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), thereby halting chitin synthesis.[1][3] This disruption of cell wall formation leads to a fungistatic effect, inhibiting the germination, hyphal growth, and sporulation of susceptible fungi.[2][3]

Caption: Mechanism of action of this compound D.

Quantitative Data: In Vitro Antifungal Activity of this compound D

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values of this compound D against various fungal species. It is important to note that the antifungal activity of this compound D can be significantly influenced by the composition of the growth medium.[4]

| Fungal Species | Assay Type | Concentration (µg/mL) | Notes |

| Candida albicans | MIC | 0.1 | In a defined synthetic medium.[4] |

| MIC | >100 - 1,000 | In conventional, peptide-rich media.[4] | |

| Cryptococcus neoformans | Growth Inhibition | Millimolar concentrations | Specific MIC not reported.[1] |

| Aspergillus fumigatus | MIC | High (not specified) | Generally considered to have limited efficacy. |

| Fusarium oxysporum | Mycelial Growth Inhibition | 10 - 100 | Significant inhibition observed at these concentrations. |

| Botrytis cinerea (sensitive isolates) | EC50 | 0.59 - 2.27 | |

| Botrytis cinerea (reduced sensitivity) | EC50 | 4.6 - 5.8 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

Objective: To determine the lowest concentration of this compound D that inhibits the visible growth of a fungal isolate.

Materials:

-

This compound D stock solution (in a suitable solvent, e.g., sterile water)

-

96-well flat-bottom microtiter plates

-

Fungal isolate to be tested

-

Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

-

Sterile saline or water

-

Spectrophotometer

-

0.5 McFarland standard

-

Humidified incubator

Protocol:

-

Inoculum Preparation:

-

From a fresh culture, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Prepare a working inoculum by diluting the adjusted suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

-

Antifungal Dilution:

-

Perform a serial two-fold dilution of the this compound D stock solution in the broth medium in a separate 96-well plate to create a range of concentrations (e.g., 0.03 to 64 µg/mL).

-

-

Inoculation of Microtiter Plate:

-

Dispense 100 µL of each this compound D dilution into the appropriate wells of a new 96-well microtiter plate.

-

Add 100 µL of the working fungal inoculum to each well.

-

Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at 35°C for 24 to 48 hours in a humidified environment.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound D at which there is no visible growth.

-

Caption: Broth Microdilution Workflow for MIC.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Objective: To determine the susceptibility of a fungal isolate to this compound D by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound D solution of known concentration

-

Fungal isolate to be tested

-

Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue)

-

Sterile cotton swabs

-

Petri dishes

-

Incubator

Protocol:

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.

-

-

Disk Preparation and Application:

-

Aseptically apply a known volume of the this compound D solution to a sterile filter paper disk to achieve the desired concentration per disk.

-

Allow the disks to dry completely.

-

Place the this compound D-impregnated disk onto the center of the inoculated agar surface.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the Petri dishes and incubate at 35°C for 24 to 48 hours.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The size of the zone is indicative of the susceptibility of the fungus to this compound D.

-

Caption: Agar Disk Diffusion Assay Workflow.

References

- 1. This compound D inhibits growth of zoopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound D inhibits growth of zoopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Candida activity of this compound: example of peptide transport in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Polyoxin in Plant Pathology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Polyoxin, a peptidyl pyrimidine nucleoside antibiotic derived from Streptomyces cacaoi var. asoensis, serves as a potent and specific inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1][2][3] This unique mode of action makes it an invaluable tool in plant pathology research, offering a targeted approach to studying and controlling fungal pathogens. Its fungistatic nature, rather than fungicidal, allows for the investigation of fungal growth and development processes under inhibitory pressure.[1][2][3]

Mechanism of Action

This compound's primary mode of action is the competitive inhibition of chitin synthase.[1][2][3] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall but is absent in plants, making chitin synthase an ideal target for antifungal agents with high selectivity.[2] By interfering with chitin synthesis, this compound causes the formation of incomplete and weakened cell walls in fungi. This leads to morphological abnormalities such as swelling in germ tubes and hyphae, and ultimately inhibits fungal growth and sporulation.[1][2][3]

Quantitative Data Summary

The efficacy of this compound varies depending on the specific this compound analogue (e.g., this compound B, this compound D), the target fungal species, and the experimental conditions. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Antifungal Activity of this compound (EC50 Values)

| Fungal Species | This compound Analogue | EC50 (µg/mL) | Reference |

| Botrytis cinerea (sensitive isolates) | This compound D | 0.59 - 2.27 | [1] |

| Botrytis cinerea (reduced sensitivity isolates) | This compound D | 4.6 - 5.8 | |

| Colletotrichum gloeosporioides | This compound B (10%) | 1.07 mg/mL | [4] |

Table 2: In Vitro Chitin Synthase Inhibition by this compound (IC50 Values)

| Fungal Species | This compound Analogue | IC50 (mM) | Reference |

| Sclerotinia sclerotiorum | This compound B | 0.19 | [5] |

| Candida albicans | This compound D | 0.0032 | [6] |

Table 3: Mycelial Growth and Spore Formation Inhibition by this compound

| Fungal Species | This compound Analogue/Concentration | Inhibition Effect | Reference |

| Alternaria kikuchiana | Polyoxins | Inhibition of sporulation at 0.125 - 1.0 ppm | [1] |

| Fusarium fujikuroi | This compound D | Dose-dependent reduction in conidial number at 15 - 150 ppm | [1] |

| Podosphaera xanthii | This compound D (50 ppm) | 98.8% inhibition of conidial formation on cucumber leaves | [1] |

| Rhizoctonia solani | This compound D | Highest activity at concentrations of 1.562 ppm or less | [1] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

Pure culture of the target fungal pathogen

-

Appropriate liquid culture medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Grow the fungal culture on a suitable agar medium.

-

Prepare a spore suspension or mycelial fragment suspension in sterile saline or liquid medium.

-

Adjust the inoculum concentration to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[7]

-

-

Serial Dilution of this compound:

-

Prepare a series of two-fold dilutions of the this compound stock solution in the liquid culture medium in a separate 96-well plate.

-

The final concentrations should span a range appropriate for the expected MIC.

-

-

Inoculation of Microtiter Plates:

-

Dispense 100 µL of each this compound dilution into the corresponding wells of a new 96-well plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a positive control (medium and inoculum, no this compound) and a negative control (medium only).

-

-

Incubation:

-

Seal the plates to prevent evaporation.

-

Incubate the plates at the optimal temperature for the specific fungus for 24 to 72 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.